N-(3-propoxyphenyl)benzamide
Description
N-(3-Propoxyphenyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to an aniline moiety substituted with a propoxy chain at the meta position. Benzamides are widely studied for applications in medicinal chemistry (e.g., enzyme inhibition, anticancer activity) and materials science (e.g., ligand design for catalysis) .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-11-19-15-10-6-9-14(12-15)17-16(18)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,17,18) |
InChI Key |
NRKYDRRNCNLYGI-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key benzamide derivatives and their distinguishing features:
Physicochemical Properties
- Solubility and Lipophilicity: Aminoalkyl-substituted benzamides () exhibit higher aqueous solubility (logP ~1.5) compared to propoxy derivatives (estimated logP ~3.2) due to polar amine groups . Trifluoromethyl groups () increase metabolic stability but reduce solubility .
Electronic Effects :
- Electron-donating propoxy groups may stabilize intermediates in electrophilic substitution reactions, whereas nitro () or trifluoromethyl groups () direct reactivity ortho/para due to electron withdrawal .
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